![molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1](/img/structure/B2759782.png)
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the flow photochemical addition of propellane to diacetyl , which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This process can be scaled up to produce multigram quantities of the compound. Additionally, the haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group attached. The p-Tolyl substituent (a para-tolyl group) is positioned on the bicyclo[1.1.1]pentane ring system .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow the modification of the BCP-containing building blocks for medicinal chemistry purposes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Studies
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds have been synthesized and explored in various studies. For example, Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).
Acidic Properties and Substituent Effects
The acidic properties of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those similar to 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been extensively studied. Wiberg (2002) investigated the acidity of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the substituent effects on their acidity (Wiberg, 2002).
Bridgehead-Bridgehead Interactions
Adcock et al. (1999) explored the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. They prepared a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and studied their reactivity, shedding light on the electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).
Synthesis of Amino Acids and Ligands
Filosa et al. (2009) designed and synthesized novel bicyclo[1.1.1]pentane-based omega-acidic amino acids, evaluating them as glutamate receptor ligands. This study highlights the potential application of bicyclo[1.1.1]pentane derivatives in the field of neurotransmitter receptor research (Filosa et al., 2009).
Bicyclo[1.1.1]pentane as Bioisosteres
Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for various groups, such as aromatic rings and alkynes. Hughes et al. (2019) discussed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating their utility in drug design (Hughes et al., 2019).
properties
IUPAC Name |
3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJDUYIUBGAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)
![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)
![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)
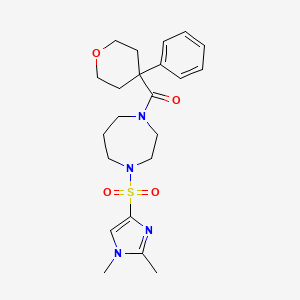
![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)
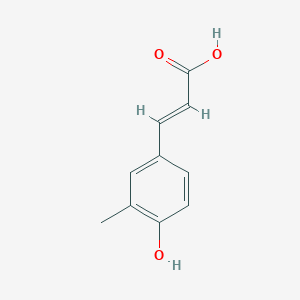
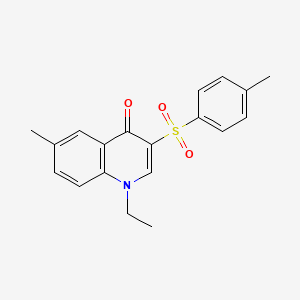
![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)
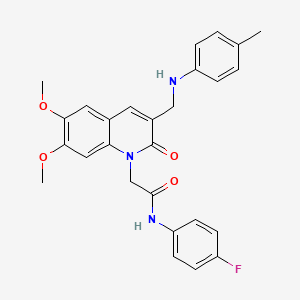
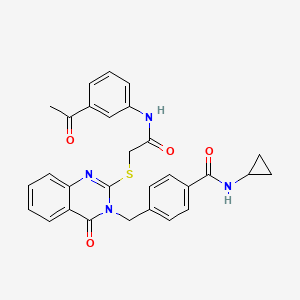
![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)
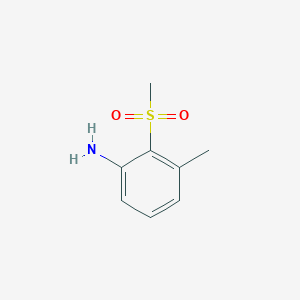
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)